N4-(2,4-dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(2,4-Dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by its bicyclic heteroaromatic core. This compound features a 1-methyl group at the pyrazole ring, an N4-(2,4-dimethylphenyl) substituent, and an N6-phenyl moiety. Such substitutions are critical for modulating physicochemical properties (e.g., solubility, logP) and biological interactions, particularly in kinase inhibition or anticancer applications .
Properties
Molecular Formula |
C20H20N6 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-N-(2,4-dimethylphenyl)-1-methyl-6-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H20N6/c1-13-9-10-17(14(2)11-13)23-18-16-12-21-26(3)19(16)25-20(24-18)22-15-7-5-4-6-8-15/h4-12H,1-3H3,(H2,22,23,24,25) |
InChI Key |
GCDPHYMMRNNQBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the desired chemical properties .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazolo[3,4-d]pyrimidine scaffold undergoes nucleophilic substitution at specific positions, particularly at the chlorine atoms in precursor intermediates. For example:
Reaction Pathway
4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5 ) reacts with aniline to form 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (6 ) at room temperature .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Aniline | RT, stirring | 4-chloro-N,1-diphenyl derivative (6 ) | ~75% |
This reaction highlights the susceptibility of the C4 and C6 positions to nucleophilic attack, enabling functionalization with amines or other nucleophiles.
Alkylation and Acylation at Exocyclic Amines
The exocyclic amine groups (-NH-) at positions 4 and 6 participate in alkylation and acylation reactions:
Alkylation Example
Reaction with methyl iodide under basic conditions (e.g., K2CO3/DMF) introduces methyl groups to the amines:
| Reagent | Conditions | Product |
|---|---|---|
| CH3I, K2CO3 | DMF, 80°C | N-methylated derivatives |
Acylation Example
Acetyl chloride selectively acylates the amines in dichloromethane (DCM) with catalytic DMAP:
| Reagent | Conditions | Product |
|---|---|---|
| AcCl, DMAP | DCM, 0°C → RT | N-acetylated analogs |
These modifications enhance solubility or alter biological activity.
Electrophilic Aromatic Substitution (EAS)
The dimethylphenyl substituents undergo EAS reactions, such as nitration or sulfonation, under acidic conditions:
Nitration Pathway
| Reagent | Conditions | Position of Substitution |
|---|---|---|
| HNO3/H2SO4 | 0–5°C, 2 hours | Para to methyl groups |
The electron-donating methyl groups direct incoming electrophiles to the para positions.
Oxidation Reactions
The pyrazole ring is susceptible to oxidation. For example, treatment with hydrogen peroxide (H2O2) in acetic acid introduces hydroxyl groups:
| Reagent | Conditions | Product |
|---|---|---|
| H2O2, AcOH | Reflux, 4 hours | Hydroxylated pyrazolo[3,4-d]pyrimidine |
Oxidation products are often intermediates for further functionalization.
Hydrolysis and Cyclization
Partial hydrolysis of nitrile precursors using alcoholic NaOH yields carboxamide derivatives, which cyclize with urea to form the pyrazolo[3,4-d]pyrimidine core :
Key Steps
-
Hydrolysis :
-
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (2 ) → carboxamide (3 ) (NaOH/EtOH, 60°C).
-
-
Cyclization :
-
Compound 3 + urea → 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ) (fusion, 180°C).
-
Chlorination and Halogen Exchange
Phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) convert hydroxyl or amine groups to chlorides:
| Reagent | Conditions | Product |
|---|---|---|
| POCl3/PCl5 | Reflux, 6 hours | 4,6-dichloro derivative (5 ) |
This step is critical for introducing reactive sites for subsequent substitutions .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) when halogenated:
| Reagent | Conditions | Product |
|---|---|---|
| Ar-B(OH)2, Pd(PPh3)4 | DME/H2O, Na2CO3, 80°C | Biaryl derivatives |
These reactions enable diversification of the aromatic substituents.
Scientific Research Applications
The compound exhibits significant biological activity, particularly as an inhibitor of various kinases. Its structure allows it to interact with multiple molecular targets, making it a candidate for therapeutic applications.
Anti-Cancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. It has been shown to inhibit key receptors involved in tumor growth:
- Epidermal Growth Factor Receptor (EGFR) Inhibition : Similar compounds in this class have demonstrated potent inhibition of EGFR, which is crucial for the proliferation of several cancer types. For example, a related derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the resistant mutant form (EGFR T790M) .
- Cell Cycle Arrest : Flow cytometric analyses indicate that these compounds can induce apoptosis and arrest the cell cycle at critical phases (S and G2/M), enhancing their potential as chemotherapeutic agents .
Kinase Inhibition
The compound is part of a broader class of pyrazolo[3,4-d]pyrimidines known for their kinase inhibitory properties. It has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .
Synthetic Routes
The synthesis of N4-(2,4-dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : The reaction of appropriate precursors under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core.
- Purification Techniques : Techniques such as recrystallization and chromatography are employed to achieve high purity products suitable for biological testing .
Case Study 1: Anti-Cancer Efficacy
A study conducted on various derivatives of pyrazolo[3,4-d]pyrimidines demonstrated that modifications in the chemical structure significantly enhance anti-cancer activity. The compound was evaluated in vitro against several cancer cell lines with promising results indicating its potential as a lead compound for further development .
Case Study 2: Kinase Inhibition
Research focused on the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidines revealed that specific substitutions at the phenyl rings could optimize kinase inhibition potency. The findings suggest that this compound could serve as a scaffold for developing selective kinase inhibitors .
Mechanism of Action
The mechanism of action of N4-(2,4-dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The specific pathways involved include the inhibition of CDK2/cyclin A and CDK9/cyclin T1 systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[3,4-d]pyrimidine-diamine scaffold is highly versatile, with modifications at N4, N6, and the pyrazole ring significantly influencing activity. Below is a comparative analysis of structurally related compounds:
Structural and Physicochemical Comparisons
Key Differentiators of the Target Compound
- Methyl vs. Phenyl at Pyrazole : The 1-methyl group (vs. 1-phenyl in analogs like ) may reduce molecular weight and improve metabolic stability.
- Lack of Polar Groups : Unlike PR5-LL-CM01 or 3-methoxypropyl analogs , the absence of oxygen or nitrogen in N6-phenyl may limit solubility but enhance membrane permeability.
Biological Activity
N4-(2,4-dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 344.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core with significant substitutions at the N4 and N6 positions which are crucial for its biological activity .
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit potent anticancer properties primarily through the induction of apoptosis in cancer cells. For instance, studies have shown that this compound significantly inhibits cell proliferation in various cancer cell lines. The compound's mechanism may involve inhibition of specific kinases or enzymes that are pivotal in cancer cell survival and proliferation .
Case Studies and Experimental Findings
- Apoptosis Induction : In vitro studies demonstrated that this compound could induce apoptosis in A549 lung cancer cells at low micromolar concentrations (IC50 = 2.24 µM), outperforming doxorubicin (IC50 = 9.20 µM) as a control .
- Cell Line Studies : The compound was tested against several cancer cell lines including HepG2 (hepatoma), MCF-7 (breast cancer), and PC-3 (prostate cancer). Results indicated that structural modifications significantly impacted anti-proliferative activity; for example, analogs with changes to the pyrazolo[3,4-d]pyrimidine scaffold showed reduced efficacy .
- Epidermal Growth Factor Receptor (EGFR) Inhibition : Some derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized to act as EGFR inhibitors. These compounds exhibited significant inhibitory activity against both wild-type and mutant EGFR variants, suggesting a potential pathway for targeted cancer therapies .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 2.24 | Apoptosis induction |
| HepG2 (Liver Cancer) | 1.74 | Cell proliferation inhibition |
| MCF-7 (Breast Cancer) | Varies | Structure-dependent anti-proliferative activity |
| PC-3 (Prostate Cancer) | Varies | Potential EGFR inhibition |
Q & A
Q. How should researchers design experiments to investigate the compound’s thermal stability?
- Methodological Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions. For pyrazolo-pyrimidines, substituents like methyl groups (as in the target compound) may enhance thermal stability via steric protection .
Cross-Disciplinary Applications
Q. What methodologies from materials engineering could improve the formulation of this compound for drug delivery?
Q. How can machine learning enhance the prediction of synthetic pathways for novel analogs?
- Methodological Answer : Train models on reaction databases (e.g., PubChem) using descriptors like atom-pair fingerprints and reaction yields. ICReDD’s integration of informatics with experimental data exemplifies this approach for accelerating discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
